molecular formula C10H18O3 B12602745 Ethyl 5-methylhex-1-en-3-yl carbonate CAS No. 910657-69-1

Ethyl 5-methylhex-1-en-3-yl carbonate

Cat. No.: B12602745
CAS No.: 910657-69-1
M. Wt: 186.25 g/mol
InChI Key: MCODPSAEGVQEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-methylhex-1-en-3-yl carbonate is a chemical compound with the molecular formula C10H18O3. It is an ester derived from the reaction of ethyl alcohol and 5-methylhex-1-en-3-ol with carbonic acid. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-methylhex-1-en-3-yl carbonate typically involves the esterification of 5-methylhex-1-en-3-ol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

5-methylhex-1-en-3-ol+ethyl chloroformateethyl 5-methylhex-1-en-3-yl carbonate+HCl\text{5-methylhex-1-en-3-ol} + \text{ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 5-methylhex-1-en-3-ol+ethyl chloroformate→ethyl 5-methylhex-1-en-3-yl carbonate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methylhex-1-en-3-yl carbonate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield 5-methylhex-1-en-3-ol and ethyl alcohol.

    Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohol, acid or base catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Major Products Formed

    Hydrolysis: 5-methylhex-1-en-3-ol and ethyl alcohol.

    Transesterification: A different ester and ethyl alcohol.

    Reduction: 5-methylhex-1-en-3-ol.

Scientific Research Applications

Ethyl 5-methylhex-1-en-3-yl carbonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Pharmaceuticals: The compound can be utilized in the development of drug molecules, particularly those requiring ester functionalities.

    Material Science: It is employed in the production of polymers and resins.

    Biological Studies: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of ethyl 5-methylhex-1-en-3-yl carbonate involves its interaction with enzymes and other molecular targets. The ester bond can be hydrolyzed by esterases, releasing the alcohol and carbonic acid derivatives. This hydrolysis reaction is crucial in various biological processes and can influence the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Ethyl 5-methylhex-1-en-3-yl carbonate can be compared with other esters such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl 5-methylhexanoate: Similar structure but without the double bond in the hexyl chain.

    Ethyl 3-hexenoate: Similar structure but with a different position of the double bond.

These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their molecular structures.

Properties

CAS No.

910657-69-1

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

ethyl 5-methylhex-1-en-3-yl carbonate

InChI

InChI=1S/C10H18O3/c1-5-9(7-8(3)4)13-10(11)12-6-2/h5,8-9H,1,6-7H2,2-4H3

InChI Key

MCODPSAEGVQEAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC(CC(C)C)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.